![molecular formula C8H5N3 B6314332 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile CAS No. 40068-77-7](/img/structure/B6314332.png)
1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile is a chemical compound with potential applications in various fields. It’s a derivative of pyrrolopyridine, a class of compounds known for their potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Scientific Research Applications
Anticancer Activities
1H-Pyrrolo[2,3-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of these compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
Tubulin Polymerization Inhibition
These derivatives potently inhibited tubulin polymerization at certain concentrations . Immunostaining assays revealed that these compounds remarkably disrupted tubulin microtubule dynamics .
Cell Cycle Arrest and Apoptosis Induction
Cell cycle studies and cell apoptosis analyses demonstrated that these compounds significantly caused G2/M phase cell cycle arrest and apoptosis .
MPS1 Inhibition
1H-Pyrrolo[2,3-c]pyridine derivatives have been used to design and optimize potent and selective MPS1 inhibitors . These inhibitors stabilize an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding .
Antiproliferative Activity
1H-Pyrrolo[2,3-c]pyridine derivatives have shown potent antiproliferative activity against Hep3B cells .
Inhibitory Effect Against FMS Kinase
Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .
Inhibitory Activity Against Different Cancer Cell Lines
Recent studies have shown that 1H-Pyrrolo[2,3-b]pyridine analogues have inhibitory activity against different cancer cell lines .
Potential for Oral Bioavailability
These compounds display a favorable oral pharmacokinetic profile, showing dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model . This makes them an attractive tool compound to further elucidate the therapeutic potential of MPS1 inhibition .
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The biochemical pathways affected by 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, which can lead to the inhibition of tumor growth .
Result of Action
In vitro, 1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPLHOOBFJSUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile |
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